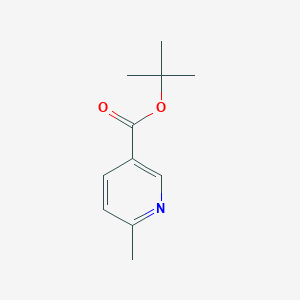
2-Cyano-3-(2-thienyl)propanoic Acid
Vue d'ensemble
Description
2-Cyano-3-(2-thienyl)propanoic Acid is a chemical compound with the molecular formula C8H7NO2S . It contains a total of 19 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic nitrile, 1 hydroxyl group, and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 19 bonds, including 1 double bond and 1 triple bond .Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 181.22 . The compound should be stored at +4°C .Applications De Recherche Scientifique
Solar Cell Applications
One of the prominent applications of 2-Cyano-3-(2-thienyl)propanoic Acid derivatives is in the development of organic sensitizers for solar cells. Kim et al. (2006) reported novel organic sensitizers comprising donor, electron-conducting, and anchoring groups, showing high incident photon to current conversion efficiency when anchored onto TiO2 film. Their work emphasizes the potential of these compounds in enhancing solar cell performance through molecular engineering (Sanghoon Kim et al., 2006).
Catalytic Oxidation Processes
In the context of catalytic oxidation, derivatives of this compound have found application in improving the efficiency of industrial reactions. For instance, Brégeault (2003) discussed the role of transition-metal complexes in liquid-phase catalytic oxidation, highlighting the advancements in homolytic and heterolytic systems for the transformation of key industrial compounds (J. Brégeault, 2003).
Electrochromic Devices
Koyuncu and Koyuncu (2018) developed a new electroactive monomer for use in adaptive camouflage-like electrochromic devices, showcasing the versatility of this compound derivatives in material science. Their work indicates the material's ability to undergo reversible color changes, making it significant for military applications (S. Koyuncu & F. B. Koyuncu, 2018).
Anticancer Research
In the pharmaceutical field, derivatives of this compound have been explored for their anticancer properties. Saad and Moustafa (2011) synthesized a series of S-glycosyl and S-alkyl derivatives showing significant in vitro anticancer activities, underscoring the potential of these compounds in developing new therapeutic agents (H. Saad & A. Moustafa, 2011).
Safety and Hazards
2-Cyano-3-(2-thienyl)propanoic Acid is considered hazardous. It can cause severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Relevant Papers The relevant papers for this compound are not available in the retrieved data .
Propriétés
IUPAC Name |
2-cyano-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-3,6H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUNXLMTYIBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B1646850.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1646855.png)

![2-Chlorobenzo[d]thiazole-5-carboxamide](/img/structure/B1646861.png)
![2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1646864.png)
![[(5-Methyl-1H-indol-2-yl)methyl]amine](/img/structure/B1646878.png)
